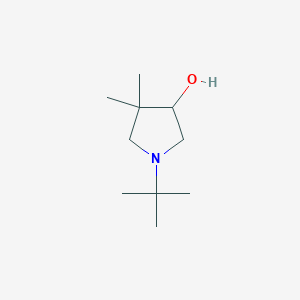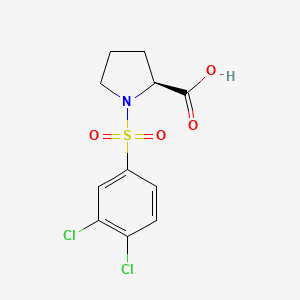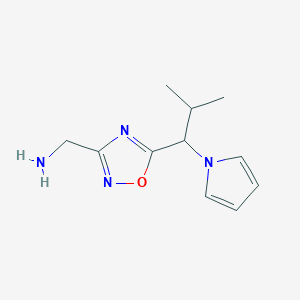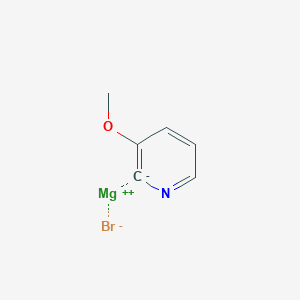
3-Methoxypyridin-2-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Preparation Methods
The synthesis of 3-methoxypyridin-2-ylmagnesium bromide typically involves the reaction of 3-methoxypyridine with magnesium and bromine in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-Methoxypyridine+Magnesium+Bromine→3-Methoxypyridin-2-ylmagnesium bromide
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Methoxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reagent can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Halides: Alkyl or aryl halides.
Catalysts: Transition metal catalysts, such as palladium or nickel, for coupling reactions.
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes typically yields secondary alcohols, while the reaction with ketones yields tertiary alcohols.
Scientific Research Applications
3-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: It is used to create intermediates for the synthesis of medicinal compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 3-methoxypyridin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
3-Methoxypyridin-2-ylmagnesium bromide can be compared with other similar Grignard reagents, such as:
3-Pyridylmagnesium Bromide: Similar in structure but lacks the methoxy group, leading to different reactivity and selectivity.
3-Methylpyridin-2-ylmagnesium Bromide: Contains a methyl group instead of a methoxy group, affecting its nucleophilicity and reaction outcomes.
6-Methoxypyridin-3-ylmagnesium Bromide: The position of the methoxy group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Properties
Molecular Formula |
C6H6BrMgNO |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
magnesium;3-methoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJMIYZRZQLDFHY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=[C-]N=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


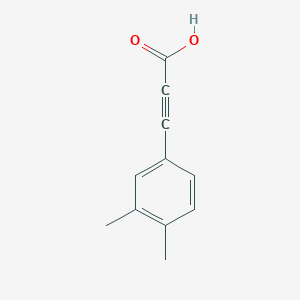
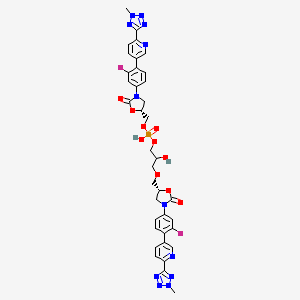
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
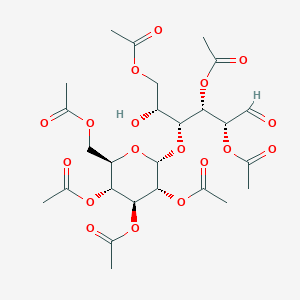
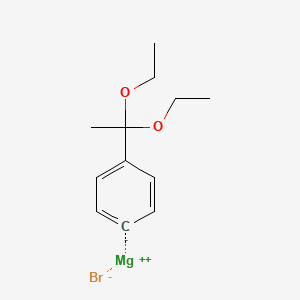
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)

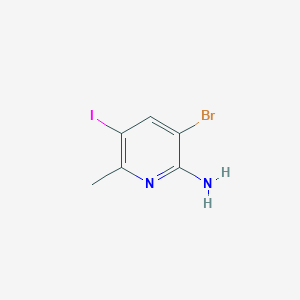
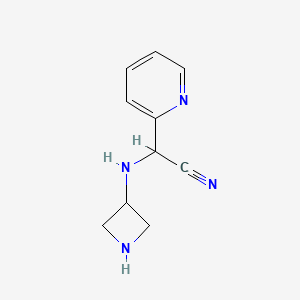
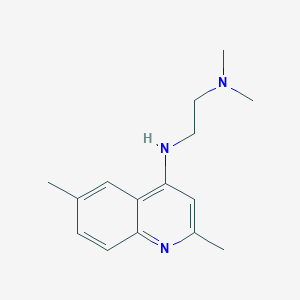
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
